Alpha-Tocotrienol

Description

This compound has been reported in Amaranthus cruentus, Homo sapiens, and other organisms with data available.

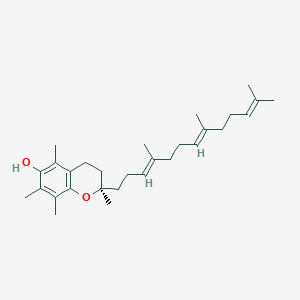

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h12,14,16,30H,9-11,13,15,17-19H2,1-8H3/b21-14+,22-16+/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFHLOLGZPDCHJ-XZXLULOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901019976 | |

| Record name | alpha-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | alpha-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58864-81-6, 1721-51-3 | |

| Record name | d-α-Tocotrienol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58864-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Tocotrienol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058864816 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyl-3,7,11-tridecatrien-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Tocotrienol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901019976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-1-Benzopyran-6-ol, 3,4-dihydro-2,5,7,8-tetramethyl-2-[(3E,7E)-4,8,12-trimethyl-3,7,11-tridecatrien-1-yl]-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TOCOTRIENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B6LXL1832Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Tocotrienol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006327 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Alpha-Tocotrienol: A Technical Guide to Natural Sources and Advanced Extraction Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-tocotrienol, a member of the vitamin E family, has garnered significant scientific interest due to its potent neuroprotective, anti-cancer, and cholesterol-lowering properties, often exceeding the bioactivity of its more commonly known counterpart, alpha-tocopherol.[1][2] This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction, and an exploration of its key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study and development of tocotrienol-based therapeutics.

Natural Sources of this compound

This compound is found in varying concentrations across a range of natural sources, with palm oil and rice bran oil being the most commercially significant.[2] Other notable sources include barley, wheat germ, and annatto. The concentration of this compound can vary depending on the specific cultivar, growing conditions, and processing methods.

Quantitative Data on this compound Content

The following table summarizes the this compound content in various natural sources, providing a comparative overview for researchers seeking high-yield starting materials.

| Natural Source | Sample Type | This compound Content (ppm or mg/kg) | Other Tocotrienols Present | Reference(s) |

| Palm Oil | Crude Palm Oil | 154.36 - 308 | γ-tocotrienol, δ-tocotrienol | [3][4] |

| Degummed Palm Oil | 265 | γ-tocotrienol, δ-tocotrienol | [4] | |

| Bleached Palm Oil | 245 | γ-tocotrienol, δ-tocotrienol | [4] | |

| Deodorized Palm Oil | 245 | γ-tocotrienol, δ-tocotrienol | [4] | |

| Palm Fatty Acid Distillate (PFAD) | Varies (byproduct) | γ-tocotrienol, δ-tocotrienol | [5] | |

| Rice Bran Oil | Various Rice Bran Varieties | 20 - 74 | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [6][7] |

| 'Koshihikari' Rice Bran | Average | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [8] | |

| T3-Rich Rice Bran Varieties ('Kouchi-Akamai', 'Joushuu', 'Wataribune') | 1350 - 1430 (total T3) | γ-tocotrienol, δ-tocotrienol, β-tocotrienol | [7][8] | |

| Barley | Grain | Not specified | Not specified | [2] |

| Wheat Germ | Grain | Not specified | Not specified | [2] |

| Annatto | Seed Oil | Negligible | Primarily δ- and γ-tocotrienol | [2] |

Advanced Extraction Methodologies

The extraction and purification of this compound from its natural sources are critical steps for research and commercial production. Various methods have been developed, each with its own advantages in terms of efficiency, selectivity, and scalability.

Solvent Extraction with Saponification

This method is commonly employed for the extraction of tocotrienols from crude palm oil and palm fatty acid distillate (PFAD). Saponification converts fatty acids into soaps, allowing for the separation of the unsaponifiable matter, which contains tocotrienols.

Experimental Protocol:

-

Saponification:

-

Extraction:

-

Add hexane to the mixture and continue stirring to extract the unsaponifiable matter, including tocotrienols.

-

Separate the hexane layer containing the tocotrienols from the solid soap phase.

-

-

Purification (Low-Temperature Crystallization):

-

Cool the hexane extract to 5°C for 24 hours to crystallize and precipitate sterols.[5]

-

Filter the mixture to remove the crystallized sterols, yielding a tocotrienol-enriched hexane solution.

-

-

Solvent Removal:

-

Evaporate the hexane under vacuum to obtain a concentrated tocotrienol extract.

-

Workflow for Solvent Extraction with Saponification:

Caption: Workflow of solvent extraction with saponification.

Supercritical Fluid Extraction (SFE)

SFE using carbon dioxide (CO₂) is a green and efficient technology for extracting tocotrienols, particularly from rice bran. The solvating power of supercritical CO₂ can be tuned by altering pressure and temperature, allowing for selective extraction.

Experimental Protocol (from Rice Bran):

-

Sample Preparation:

-

Use parboiled rice bran as the starting material.

-

-

Extraction:

-

Fractionation (using two separators in series):

-

Separator 1: Set the temperature and pressure to 25-40°C and 100-150 bar, respectively, to precipitate a fraction of the rice bran oil with a specific tocotrienol concentration.[10][11]

-

Separator 2: Maintain the conditions at 2°C and 25 bar to precipitate a second fraction enriched in different tocols.[10][11]

-

-

Analysis:

-

Analyze the extracts from both separators using High-Performance Liquid Chromatography (HPLC) to quantify the tocotrienol content.

-

Experimental Protocol (from Palm Fatty Acid Distillate with Co-solvent):

-

Extraction Conditions:

-

Co-solvent Addition:

-

Introduce ethanol as a co-solvent at a concentration of 0.075 mL/g of PFAD to enhance the extraction yield.[12]

-

Workflow for Supercritical Fluid Extraction:

Caption: General workflow for supercritical fluid extraction.

Molecular Distillation

Molecular distillation is a high-vacuum, short-path distillation technique suitable for separating heat-sensitive compounds like tocotrienols from less volatile substances in palm fatty acid distillate (PFAD).

Experimental Protocol:

-

First Distillation Stage:

-

Second Distillation Stage:

-

Final Product:

-

The resulting product is a concentrate enriched in tocotrienols.

-

Workflow for Molecular Distillation:

Caption: Workflow of molecular distillation for tocotrienol enrichment.

Key Signaling Pathways of this compound

This compound exerts its biological effects through the modulation of specific cellular signaling pathways, which are distinct from the antioxidant mechanisms of tocopherols.

Neuroprotective Signaling Pathway

In neuronal cells, this compound has been shown to protect against glutamate-induced excitotoxicity and stroke-induced injury by inhibiting the c-Src kinase and 12-lipoxygenase (12-Lox) pathway.[14][15][16]

Signaling Pathway Diagram: Neuroprotection

Caption: Neuroprotective mechanism of this compound.

Anti-Cancer Signaling Pathways

This compound has demonstrated anti-cancer activity by targeting multiple signaling pathways involved in tumor cell proliferation, survival, and angiogenesis. Key targets include Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3).[17][18][19]

Signaling Pathway Diagram: Anti-Cancer

Caption: Anti-cancer mechanisms of this compound.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided a comprehensive overview of its primary natural sources, offering quantitative data to aid in the selection of raw materials. Furthermore, detailed experimental protocols for key extraction methods—solvent extraction with saponification, supercritical fluid extraction, and molecular distillation—have been presented to assist researchers in obtaining purified this compound for further investigation. The elucidation of its mechanisms of action through specific signaling pathways, distinct from its antioxidant properties, opens new avenues for drug development in the fields of neuroprotection and oncology. Further research into optimizing extraction technologies and exploring the full spectrum of its biological activities is warranted to fully harness the potential of this remarkable molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Separation of tocol (tocopherol & tocotrienol) and phytosterols from palm fatty acid distillate by saponification and purification by low temperature solvent crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scielo.br [scielo.br]

- 11. Supercritical fluid extraction (SFE) of rice bran oil to obtain fractions enriched with tocopherols and tocotrienols [scite.ai]

- 12. CO-SOLVENT SELECTION FOR TOCOTRIENOL EXTRACTION FROM PALM FATTY ACID DISTILLATE USING SUPERCRITICAL CARBON DIOXIDE – Journal of Oil Palm Research [jopr.mpob.gov.my]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Properties of The Natural Vitamin E α-Tocotrienol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Brain Health / Neuroprotection - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 16. ahajournals.org [ahajournals.org]

- 17. Tocotrienols fight cancer by targeting multiple cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. tocotrienolresearch.org [tocotrienolresearch.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Chemical Structure of Alpha-Tocotrienol

This document provides a comprehensive overview of the discovery, chemical characterization, and key biological interactions of this compound (α-T3). It is intended to serve as a technical resource, detailing the scientific journey from the initial identification of the vitamin E family to the elucidation of the specific structure and function of this potent isoform.

Discovery and Historical Context

The story of this compound is intrinsically linked to the broader discovery of vitamin E. In 1922, Herbert M. Evans and Katherine S. Bishop at the University of California, Berkeley, identified a fat-soluble dietary factor essential for reproduction in rats, which they named "Vitamin E".[1][2][3] For several decades, research predominantly focused on the tocopherol members of this family, with alpha-tocopherol being isolated in 1936 and its structure identified shortly after.[4]

Tocotrienols, the unsaturated analogues of tocopherols, remained unknown until their discovery was first reported in 1964 by Pennock and Whittle, who isolated them from rubber (Hevea brasiliensis).[3][5] Initially, these compounds were sometimes misidentified as other forms of tocopherol in early literature.[6] It wasn't until the 1980s that the distinct biological activities of tocotrienols, such as their cholesterol-lowering potential, began to attract significant scientific attention, distinguishing them from their more famous tocopherol cousins.[3][4][5]

Chemical Structure and Stereochemistry

This compound is one of eight naturally occurring isomers of vitamin E.[1][7] Like all tocols, its structure consists of a polar chromanol ring and a hydrophobic isoprenoid side chain. The key distinction between tocotrienols and tocopherols lies in this side chain; tocotrienols possess an unsaturated farnesyl tail with three double bonds at the 3', 7', and 11' positions, whereas tocopherols have a saturated phytyl tail.[3][4][8][9]

The "alpha" designation indicates that the chromanol ring is fully methylated at positions 5, 7, and 8, identical to alpha-tocopherol.[10] The presence of the unsaturated side chain allows for more efficient penetration into tissues with saturated fatty layers.[3]

Stereochemistry: Natural this compound has a single chiral center at the C-2 position on the chromanol ring, where the side chain attaches.[11][12] In natural sources, this is exclusively the (2R)-stereoisomer.[12][13] The double bonds in the farnesyl tail are in the trans (E) configuration.[13]

Data Presentation: Chemical Properties

The fundamental chemical identifiers and properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₉H₄₄O₂ | [14][15][] |

| Molar Mass | 424.66 g/mol | [15] |

| IUPAC Name | (2R)-2,5,7,8-Tetramethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trien-1-yl]-3,4-dihydro-2H-1-benzopyran-6-ol | [15] |

| CAS Number | 58864-81-6 | [14][15] |

| Natural Isomer | (2R, 3'E, 7'E) | [14] |

| Appearance | Solid | [14] |

Comparison: α-Tocotrienol vs. α-Tocopherol

| Feature | α-Tocotrienol | α-Tocopherol |

| Side Chain | Unsaturated (Farnesyl) | Saturated (Phytyl) |

| Double Bonds in Tail | 3 | 0 |

| Chiral Centers | 1 (at C-2) | 3 (at C-2, C-4', C-8') |

| Antioxidant Potency | Higher in membrane systems | Lower than α-T3 |

| Bioavailability | Lower | Higher (due to α-TTP) |

Experimental Protocols for Isolation and Structural Elucidation

The characterization of this compound from natural sources, such as palm oil, rice bran oil, and barley, involves a multi-step process of extraction, purification, and analysis.[5][14][17]

References

- 1. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. History of Tocotrienols :Discovery of Hidden Vitamin E - Orah Nutrichem Vitamin E Wholesale Supplier from India [orahnutrichem.com]

- 3. Tocotrienol - Wikipedia [en.wikipedia.org]

- 4. nutritionaloutlook.com [nutritionaloutlook.com]

- 5. A review of characterization of tocotrienols from plant oils and foods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chriskresser.com [chriskresser.com]

- 7. Tocotrienol research: past into present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Chromatographic Separation of Vitamin E Enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aocs.org [aocs.org]

- 14. This compound | C29H44O2 | CID 5282347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. α-Tocotrienol - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

The Bioavailability and Metabolism of Alpha-Tocotrienol in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of alpha-tocotrienol bioavailability and metabolism in humans. This compound, a member of the vitamin E family, has garnered significant research interest due to its potential health benefits, which are distinct from the more commonly known alpha-tocopherol. However, its therapeutic efficacy is intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. This document synthesizes key findings from human clinical trials, detailing the pharmacokinetic parameters of this compound, the experimental methodologies used in its study, and the metabolic pathways it undergoes. Quantitative data are presented in structured tables for comparative analysis, and key processes are visualized through diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Vitamin E comprises a family of eight structurally related compounds: four tocopherols and four tocotrienols (α, β, γ, and δ isoforms). While alpha-tocopherol is the most abundant form of vitamin E in the body, tocotrienols, and specifically this compound, exhibit unique biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective properties.[1] A critical factor influencing the physiological impact of this compound is its bioavailability, which has been a subject of extensive research. This guide aims to provide an in-depth analysis of the factors governing the bioavailability and metabolic fate of this compound in humans.

Bioavailability of this compound

The oral bioavailability of this compound is influenced by several factors, including food intake, formulation, and the presence of other vitamin E isomers. Human studies have consistently shown that tocotrienols are absorbed from the small intestine, with absorption being significantly enhanced when co-administered with a fat-rich meal.[1][2]

Pharmacokinetic Parameters

The bioavailability of this compound is characterized by its pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the total area under the plasma concentration-time curve (AUC). Several human studies have quantified these parameters, providing valuable insights into its absorption and elimination.

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers from a Single Oral Dose Study

| Parameter | Fed State | Fasted State | Reference |

| Cmax (µg/mL) | 2.79 (for α-T3) | Significantly lower than fed state | [3] |

| Tmax (hours) | ~2-4 | No significant difference from fed state | [4][5][6] |

| AUC₀₋∞ (µg·h/mL) | Significantly higher than fasted state | Ratio of fed to fasted AUC for α-T3: 2.24-3.40 | [4] |

| t½ (hours) | 4.4 | No significant difference from fed state | [4][7] |

Note: Values can vary depending on the dosage, formulation, and specific study population.

Table 2: Comparative Peak Plasma Concentrations of Tocotrienol Isomers After Oral Supplementation

| Tocotrienol Isomer | Peak Plasma Concentration (µM) | Time to Peak (hours) | Study Population | Dosage | Reference |

| This compound | 4.74 ± 1.69 | 5 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |

| Gamma-Tocotrienol | 2.73 ± 1.27 | 5 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |

| Delta-Tocotrienol | 0.53 ± 0.25 | 4 | Healthy Volunteers (n=10) | 526 mg TRF | [8][9] |

TRF: Tocotrienol-Rich Fraction

Factors Influencing Bioavailability

-

Food Effect: The presence of dietary fat is crucial for the efficient absorption of tocotrienols. Studies have demonstrated a two- to three-fold increase in the bioavailability of tocotrienols when administered with a meal compared to a fasted state.[1][4] This is attributed to the enhanced emulsification and micelle formation facilitated by bile salts and pancreatic enzymes.[2][3]

-

Formulation: Self-emulsifying drug delivery systems (SEDDS) have been shown to significantly enhance the absorption of tocotrienols.[3][7] These formulations form fine oil-in-water emulsions in the gastrointestinal tract, increasing the surface area for absorption.

-

Presence of Alpha-Tocopherol: The co-administration of alpha-tocopherol can influence the bioavailability of tocotrienols. While some studies suggest a competitive interaction for absorption and transport, others indicate that alpha-tocopherol may facilitate the uptake and distribution of tocotrienols into tissues.[10][11][12] The primary mechanism for preferential retention of alpha-tocopherol in the body is the alpha-tocopherol transfer protein (α-TTP) in the liver, which has a lower affinity for tocotrienols.[2][13]

Metabolism of this compound

Once absorbed, this compound undergoes extensive metabolism, primarily in the liver. The metabolic pathway involves the shortening of its phytyl tail through a process of ω-oxidation followed by β-oxidation.

Metabolic Pathway

The metabolism of tocotrienols is initiated by the enzyme cytochrome P450 4F2 (CYP4F2), which hydroxylates the terminal methyl group of the side chain.[2][14] This is followed by successive rounds of β-oxidation, leading to the formation of a series of water-soluble metabolites. The primary end-product of this pathway is 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman, commonly known as alpha-carboxyethyl-hydroxychroman (α-CEHC).[15]

Excretion

The primary route of excretion for this compound metabolites is through the urine.[15] Studies have shown that following oral supplementation with alpha-tocotrienyl acetate, there is a significant increase in the urinary excretion of α-CEHC.[15] Typically, only a small percentage (1-2%) of the ingested this compound is recovered as its CEHC metabolite in the urine, suggesting that other metabolic pathways or excretion routes may also be involved.[15]

Experimental Protocols

The investigation of this compound bioavailability and metabolism in humans relies on well-defined clinical study protocols. A typical workflow for such a study is outlined below.

General Experimental Workflow

Key Methodologies

-

Study Design: Most human pharmacokinetic studies on tocotrienols employ a randomized, crossover design.[7] This design allows each subject to serve as their own control, reducing inter-individual variability.

-

Subjects: Studies are typically conducted in healthy adult volunteers to minimize confounding factors related to disease states.[4][9]

-

Dosing: Single oral doses of tocotrienol-rich fractions (TRF) or purified this compound are administered. Dosages can range from 80 mg to over 1000 mg.[6][16]

-

Sample Collection: Blood samples are collected at multiple time points post-dose (e.g., 0, 2, 4, 6, 8, 12, 24 hours) to construct a plasma concentration-time profile.[5][17] 24-hour urine collections are used to quantify excreted metabolites.[15]

-

Analytical Methods: The quantification of this compound and its metabolites in plasma and urine is predominantly performed using High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence detector (FLD) or a mass spectrometer (MS).[18][19]

-

HPLC-FLD: This is a common method for the analysis of tocols. An excitation wavelength of around 295 nm and an emission wavelength of approximately 325 nm are typically used for sensitive and specific detection.[18][19]

-

LC-MS: Liquid chromatography-mass spectrometry offers high sensitivity and specificity, allowing for the identification and quantification of various tocotrienol metabolites.[20]

-

Discussion and Future Directions

The research to date has significantly advanced our understanding of this compound's journey through the human body. It is clear that while its absorption is lower than that of alpha-tocopherol, formulation strategies and co-administration with food can substantially improve its bioavailability. The metabolic pathway leading to the formation of CEHCs is well-established, providing a basis for understanding its clearance.

However, several areas warrant further investigation:

-

Tissue Distribution: While plasma pharmacokinetics are well-characterized, more research is needed to understand the distribution of this compound and its metabolites into various tissues and organs in humans.[21]

-

Transporter Involvement: The precise roles of intestinal transporters, such as Niemann-Pick C1-like 1 (NPC1L1), in the absorption of this compound require further elucidation in human studies.[22]

-

Metabolite Activity: The biological activities of the various tocotrienol metabolites are an emerging area of research. Understanding their potential contributions to the overall health effects of tocotrienol supplementation is crucial.[14]

-

Long-term Supplementation: The majority of pharmacokinetic studies have focused on single-dose administration. Long-term supplementation studies are needed to evaluate steady-state concentrations and potential alterations in metabolism over time.

Conclusion

The bioavailability and metabolism of this compound are complex processes influenced by a multitude of factors. While its absorption is more limited compared to alpha-tocopherol, its unique metabolic fate and biological activities underscore its potential as a therapeutic agent. This technical guide provides a consolidated resource for researchers and drug development professionals, summarizing the current state of knowledge and highlighting key areas for future research to fully unlock the therapeutic potential of this compound.

References

- 1. Biological Properties of Tocotrienols: Evidence in Human Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tocotrienol - Wikipedia [en.wikipedia.org]

- 3. Bioavailability of tocotrienols: evidence in human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. magistralbr.caldic.com [magistralbr.caldic.com]

- 6. Postprandial metabolic fate of tocotrienol-rich vitamin E differs significantly from that of alpha-tocopherol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability Studies - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 8. This compound is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound is the most abundant tocotrienol isomer circulated in plasma and lipoproteins after postprandial tocotrienol-rich vitamin E supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Alpha-tocopherol improves uptake and distribution of tocotrienol [nutraceuticalbusinessreview.com]

- 11. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol [nutritioninsight.com]

- 12. Alpha-Tocopherol Improves Uptake and Distribution of Tocotrienol | ExcelVite - Advancing Palm Nutraceutical Science [excelvite.com]

- 13. 9.22 Vitamin E Absorption, Metabolism, & Excretion | Nutrition [courses.lumenlearning.com]

- 14. Metabolism of natural forms of vitamin E and biological actions of vitamin E metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Alpha- and gamma-tocotrienols are metabolized to carboxyethyl-hydroxychroman derivatives and excreted in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Dose Dependent Elevation of Plasma Tocotrienol Levels and Its Effect on Arterial Compliance, Plasma Total Antioxidant Status, and Lipid Profile in Healthy Humans Supplemented with Tocotrienol Rich Vitamin E [jstage.jst.go.jp]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. aocs.org [aocs.org]

- 20. [Analysis of primary metabolites of alpha-tocopherol in human urine by liquid chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Bioavailability - TOCOTRIENOL Tocotrienol.org [tocotrienol.org]

- 22. augusta.elsevierpure.com [augusta.elsevierpure.com]

Alpha-Tocotrienol: A Technical Guide to its Role in Mitigating Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key contributor to the pathophysiology of numerous chronic and degenerative diseases. Alpha-tocotrienol, a member of the vitamin E family, has emerged as a potent antioxidant with a multi-faceted role in mitigating oxidative stress. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this promising natural compound.

Mechanisms of Action in Oxidative Stress Mitigation

This compound employs a dual strategy to combat oxidative stress: direct radical scavenging and the modulation of endogenous antioxidant defense systems.

2.1 Direct Radical Scavenging: The chromanol ring of this compound enables it to donate a hydrogen atom to lipid peroxyl radicals, thereby terminating the chain reaction of lipid peroxidation and protecting cell membranes from oxidative damage.

2.2 Modulation of the Nrf2-ARE Signaling Pathway: A primary mechanism through which this compound exerts its cytoprotective effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. In the presence of oxidative or electrophilic stress, or upon stimulation by compounds like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The liberated Nrf2 then translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes. This binding initiates the transcription of a battery of protective enzymes, including superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1), thereby bolstering the cell's intrinsic antioxidant capacity.

Quantitative Data on the Efficacy of this compound

The following tables summarize key quantitative data from preclinical studies, demonstrating the efficacy of this compound and tocotrienol-rich fractions (TRF) in mitigating oxidative stress.

Table 1: In Vitro Effects of this compound on Reactive Oxygen Species (ROS) Levels

| Cell Line | Treatment | Concentration | Oxidative Stressor | % Reduction in ROS | Reference |

| SH-SY5Y Neuroblastoma | This compound | Not Specified | Endogenous | 15.1% | [1] |

| SH-SY5Y Neuroblastoma | This compound | Not Specified | Hydrogen Peroxide | 10.9% | [1] |

Table 2: In Vivo Effects of Tocotrienol-Rich Fraction (TRF) on Oxidative Stress Markers in Mice

| Age Group | Treatment (30 mg/kg BW) | Change in Malondialdehyde (MDA) Levels | Change in Superoxide Dismutase (SOD) Activity | Change in Glutathione Peroxidase (GPx) Activity | Change in Catalase (CAT) Activity | Reference |

| Middle-Aged (12 months) | TRF | Decreased (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | Increased (p<0.05) | [2] |

| Old (18 months) | TRF | No significant change | Increased (p<0.05) | No significant change | Increased (p<0.05) | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the impact of this compound on oxidative stress.

4.1 In Vitro Assessment of Reactive Oxygen Species (ROS)

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Treatment: Cells are treated with this compound at the desired concentrations. A vehicle control (e.g., ethanol) is also included.

-

Induction of Oxidative Stress (Optional): To study the protective effects, cells can be challenged with an oxidative stressor like hydrogen peroxide (H₂O₂).

-

ROS Measurement: Intracellular ROS levels are measured using a fluorescent probe such as aminophenyl fluorescein (APF) or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence plate reader or flow cytometer. The percentage reduction in ROS is calculated relative to the control or stressor-treated group.[1]

4.2 In Vivo Assessment of Oxidative Stress Markers in Mice

-

Animal Model: C57BL/6 mice are often used as a model for aging studies.

-

Supplementation: Mice are supplemented with a tocotrienol-rich fraction (TRF) diluted in a vehicle like olive oil, typically administered orally at a dosage of 30 mg/kg body weight. A control group receives the vehicle only.

-

Sample Collection: After the supplementation period, blood and tissue samples (e.g., liver, brain) are collected.

-

Malondialdehyde (MDA) Assay: MDA, a marker of lipid peroxidation, is measured in plasma or tissue homogenates using methods such as the thiobarbituric acid reactive substances (TBARS) assay.

-

Antioxidant Enzyme Activity Assays:

-

Superoxide Dismutase (SOD): SOD activity is determined by its ability to inhibit the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium.

-

Glutathione Peroxidase (GPx): GPx activity is measured by a coupled reaction with glutathione reductase, monitoring the oxidation of NADPH.

-

Catalase (CAT): CAT activity is assayed by measuring the rate of H₂O₂ decomposition, often monitored by the decrease in absorbance at 240 nm.[2]

-

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow for investigating the effects of this compound.

Caption: this compound Activated Nrf2 Signaling Pathway.

Caption: Experimental Workflows for Assessing this compound's Efficacy.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent for mitigating oxidative stress through its potent antioxidant and gene-regulatory activities. The evidence presented in this guide highlights its ability to directly neutralize reactive oxygen species and, perhaps more importantly, to upregulate the body's endogenous antioxidant defenses via the Nrf2 signaling pathway.

Future research should focus on several key areas to fully elucidate the therapeutic potential of this compound:

-

Clinical Trials: Well-designed clinical trials are needed to translate the promising preclinical findings into human applications for diseases associated with oxidative stress.

-

Bioavailability and Formulation: Research into enhancing the bioavailability of this compound through novel formulation strategies will be crucial for its clinical efficacy.

-

Synergistic Effects: Investigating the synergistic effects of this compound with other antioxidants and therapeutic agents could lead to more effective combination therapies.

-

Long-term Safety: Comprehensive long-term safety and toxicity studies are necessary to establish safe and effective dosing regimens for chronic use.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Alpha-Tocotrienol in Plasma using HPLC

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of alpha-tocotrienol in plasma samples using High-Performance Liquid Chromatography (HPLC). The methods described are based on established and validated procedures to ensure accuracy, precision, and reliability for research and clinical applications.

Introduction

This compound, a member of the vitamin E family, has garnered significant research interest due to its potent antioxidant, neuroprotective, and cardioprotective properties. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, clinical trials, and understanding its physiological roles. This application note details two primary HPLC-based methods for this purpose: a Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD) method and a Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS) method.

Comparative Quantitative Data

The following table summarizes the key quantitative parameters of the different HPLC methods for the determination of tocotrienols in human plasma, providing a basis for method selection based on specific research needs.

| Parameter | Method 1: NP-HPLC-FLD[1][2][3] | Method 2: RP-LC-MS/MS[4] | Method 3: RP-LC-PFP[5][6] |

| Analyte | α-, β-, γ-, δ-Tocotrienol | α-Tocotrienol and other Vitamin E constituents | All eight tocopherols and tocotrienols |

| Linearity Range | 0.02 - 20 ppm | 0.01 - 29 µmol/L | Not explicitly stated, but method is linear |

| Limit of Detection (LOD) | Not explicitly stated | 3 - 51 nmoles/L | 27 - 156 pg |

| Limit of Quantification (LOQ) | LLOQ and ULOQ accuracies: 92-109% (intraday), 90-112% (interday) | 8 - 168 nmoles/L | Not explicitly stated |

| Recovery | Not explicitly stated | 53 - 92% | 82 - 122% |

| Precision | Intraday and Interday assays performed with high accuracy | Intraday: 2-17%, Interday: 5-18% | Method is precise |

| Retention Time (α-T3) | Approximately 10.9 minutes | Not explicitly stated | Baseline separation within 15 minutes |

Experimental Protocols

Method 1: Normal-Phase HPLC with Fluorescence Detection (NP-HPLC-FLD)

This method is a robust and widely used technique for the separation and quantification of tocotrienol isomers.

3.1.1. Materials and Reagents

-

Hexane (HPLC grade)

-

Isopropanol (HPLC grade)

-

Ethanol (Absolute)

-

Sodium Chloride (NaCl)

-

Internal Standard (IS): 2,5,7,8-tetramethyl-2-(2'-carboxyethyl)-6-hydroxychroman (PMC)

-

This compound standard

-

Human Plasma (collected in K3EDTA tubes)

3.1.2. Sample Preparation (Liquid-Liquid Extraction) [3]

-

Pipette 0.5 mL of human plasma into a glass test tube.

-

Spike with 0.05 mL of 10 ppm internal standard (PMC) solution.

-

Vortex the mixture for 10 seconds.

-

Add 1 mL of 0.9% NaCl solution and vortex vigorously.

-

Add 1 mL of ethanol to precipitate proteins and vortex.

-

Add 5 mL of n-hexane and shake the mixture for 1 hour at 1400 rpm.

-

Centrifuge at 2500 rpm for 15 minutes at 4°C.

-

Carefully transfer the upper organic (hexane) layer to a clean tube.

-

Evaporate the hexane layer to dryness under a gentle stream of nitrogen gas.

-

Reconstitute the dried residue with 0.5 mL of the mobile phase.

-

Inject a suitable volume (e.g., 20 µL) into the HPLC system.

3.1.3. HPLC Conditions [2]

-

HPLC System: Agilent 1200 series or equivalent

-

Column: Luna 5u Silica 100A (250 x 4.60 mm, 5 µm particle size)

-

Mobile Phase: A mixture of n-hexane, isopropanol, and glacial acetic acid (98.5:1.0:0.5 v/v/v)

-

Flow Rate: 1.0 mL/min

-

Detector: Fluorescence Detector

-

Excitation Wavelength: 295 nm

-

Emission Wavelength: 325 nm

-

Run Time: Approximately 30 minutes

Method 2: Reversed-Phase Liquid Chromatography-Mass Spectrometry (RP-LC-MS)

This method offers high sensitivity and selectivity, making it suitable for studies requiring the detection of low concentrations of this compound and its metabolites.

3.2.1. Materials and Reagents

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, with 0.1% formic acid)

-

Acetonitrile (LC-MS grade)

-

Internal Standard (IS): Deuterated this compound (d6-α-T3)

-

This compound standard

-

Human Plasma (collected in K3EDTA tubes)

3.2.2. Sample Preparation

-

To 100 µL of plasma, add 10 µL of the internal standard solution (d6-α-T3 in ethanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 30 seconds and then centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

3.2.3. LC-MS/MS Conditions

-

LC System: Waters ACQUITY UPLC or equivalent

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Methanol with 0.1% Formic Acid

-

Gradient: Start with 85% B, hold for 1 min, increase to 100% B over 8 min, hold for 2 min, then return to initial conditions.

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Ion Electrospray (ESI+)

-

MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound and its internal standard.

Visualizations

The following diagrams illustrate the experimental workflows for the described HPLC methods.

Caption: General workflow for HPLC-based quantification of this compound in plasma.

Caption: Comparison of the analytical steps in the NP-HPLC-FLD and RP-LC-MS methods.

References

- 1. [PDF] Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid baseline-separation of all eight tocopherols and tocotrienols by reversed-phase liquid-chromatography with a solid-core pentafluorophenyl column and their sensitive quantification in plasma and liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Synthesizing Alpha-Tocotrienol Derivatives with Enhanced Stability

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for synthesizing and formulating alpha-tocotrienol (α-T3) derivatives to improve their stability, along with protocols for evaluating their efficacy.

Introduction

This compound, a potent form of Vitamin E, exhibits significant antioxidant and potential therapeutic properties, including neuroprotective and cholesterol-lowering effects.[1][2] However, its inherent instability, particularly its sensitivity to oxidation, heat, and light, limits its application in pharmaceutical and nutraceutical formulations.[3][4] To overcome these limitations, various strategies have been developed to enhance the stability of α-T3. These approaches primarily involve chemical modification, such as esterification, and advanced formulation techniques like nanoemulsions and microencapsulation.

This guide offers detailed protocols for these methods, enabling researchers to produce more stable α-T3 derivatives for further investigation and development.

Section 1: Chemical Modification of this compound

Esterification of the hydroxyl group on the chromanol ring of α-T3 is a common chemical modification strategy to enhance its stability.[5][6] Ester derivatives, such as α-tocotrienyl acetate or succinate, are more resistant to oxidation and can be hydrolyzed back to the active α-T3 form in vivo.[5]

Enzymatic Esterification of this compound

Enzymatic synthesis offers a mild and selective method for producing α-T3 esters, minimizing the formation of unwanted byproducts.[5][7] Lipases are commonly used for this purpose.[5][8]

Experimental Protocol: Enzymatic Synthesis of Alpha-Tocotrienyl Acetate

Materials:

-

This compound (α-T3)

-

Vinyl acetate

-

Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)[5][8]

-

Organic solvent (e.g., n-hexane, 2-methyl-2-butanol)[7]

-

Molecular sieves (for anhydrous conditions)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Dissolve α-T3 (1 equivalent) in the chosen organic solvent in a round-bottom flask.

-

Add vinyl acetate (excess, e.g., 3-5 equivalents) to the solution.

-

Add the immobilized lipase (e.g., 10% w/w of substrates) and molecular sieves to the reaction mixture.

-

Incubate the mixture at a controlled temperature (e.g., 40-60 °C) with constant stirring for 24-48 hours.

-

Monitor the reaction progress by taking aliquots and analyzing them via HPLC.[4]

-

Once the reaction is complete, filter off the immobilized enzyme and molecular sieves.

-

Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.

-

Purify the resulting α-tocotrienyl acetate using column chromatography if necessary.

Workflow for Enzymatic Esterification

Caption: Workflow for enzymatic synthesis of α-tocotrienyl acetate.

Section 2: Formulation Strategies for Enhanced Stability

Advanced formulation techniques can protect α-T3 from degradation by encapsulating it within a protective matrix.

Nanoemulsions

Nanoemulsions are kinetically stable colloidal dispersions of oil and water with droplet sizes typically in the range of 20-200 nm.[9] They offer a large surface area, which can improve the bioavailability of encapsulated lipophilic compounds like α-T3.[10]

Experimental Protocol: Preparation of this compound Nanoemulsion

Materials:

-

This compound rich oil

-

Co-surfactant/Co-solvent (e.g., propylene glycol, glycerol)[11][12]

-

Corn oil (as the oil phase carrier)[9]

-

Deionized water

Procedure:

-

Oil Phase Preparation: Mix the α-tocotrienol rich oil with the carrier oil (e.g., corn oil) and the oil-soluble surfactant (e.g., Span 80). A typical composition could be 30% w/w α-T3 and 70% w/w corn oil.[9]

-

Aqueous Phase Preparation: Dissolve the water-soluble surfactant (e.g., Tween 80) and co-surfactant (e.g., glycerol) in deionized water.

-

Pre-emulsion Formation: Slowly add the oil phase to the aqueous phase while stirring at high speed (e.g., 6000 rpm for 10 minutes) using a high-shear mixer to form a coarse emulsion.[11]

-

Homogenization: Pass the pre-emulsion through a high-pressure homogenizer or microfluidizer for a specified number of cycles and pressure (e.g., 5 passes at 20,000 psi).[9]

-

Characterization: Analyze the resulting nanoemulsion for droplet size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Data on Nanoemulsion Formulations

| Formulation Component | Concentration Range | Purpose | Reference |

| Oil Phase (α-T3 + Carrier) | 32% w/v | Active Ingredient & Carrier | [9] |

| Surfactant Mixture | 8% w/v | Emulsifier | [9] |

| Deionized Water | 60% w/v | Continuous Phase | [9] |

| Homogenization Pressure | 500-700 bar | Droplet Size Reduction | [11] |

| Homogenization Cycles | 5-10 passes | Droplet Size Reduction | [9][10] |

Microencapsulation

Microencapsulation involves entrapping α-T3 within a solid matrix, protecting it from environmental factors and converting the oil into a stable powder.[3][13]

Experimental Protocol: Microencapsulation of this compound by Spray Drying

Materials:

-

This compound rich fraction (TRF)

-

Wall materials (e.g., whey protein isolate (WPI), corn syrup solids (CSS), maltodextrin, sodium caseinate)[13][14]

-

Palm olein (as a carrier oil)[13]

-

Deionized water

-

High-shear mixer

-

Spray dryer

Procedure:

-

Aqueous Phase Preparation: Dissolve the wall materials (e.g., a blend of CSS and WPI) in deionized water.[13]

-

Oil Phase Preparation: Disperse the α-T3 rich fraction in the carrier oil (e.g., palm olein).

-

Emulsification: Add the oil phase to the aqueous phase (e.g., oil-to-water ratio of 30:70) and homogenize at high speed (e.g., 3500 rpm for 30 minutes) to form a stable emulsion.[13][14]

-

Spray Drying: Feed the emulsion into a spray dryer with controlled inlet and outlet air temperatures.

-

Collection and Characterization: Collect the resulting powder and characterize it for microencapsulation efficiency, particle size, and morphology.[13]

Data on Microencapsulation of Tocotrienol-Rich-Fraction (TRF)

| Parameter | Value | Reference |

| Wall Materials | Corn Syrup Solids & Whey Protein Isolate | [13] |

| Oil to Water Ratio | 30:70 | [13] |

| Microencapsulation Efficiency | 3.61% to 41.07% | [13] |

| Particle Size (Volume Weighted Mean) | 15.88 µm to 71.62 μm | [13] |

| Predicted Shelf-life (t90) | 11.01 to 14.27 months | [3] |

Section 3: Stability and Antioxidant Activity Assessment

To evaluate the effectiveness of the stabilization strategies, it is crucial to perform stability testing and antioxidant activity assays.

Stability Testing by HPLC

High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying the concentration of α-T3 and its derivatives over time under various storage conditions (e.g., different temperatures and light exposure).[4][15][16]

Experimental Protocol: HPLC Analysis of this compound Stability

Instrumentation:

Procedure:

-

Sample Preparation: Extract α-T3 or its derivative from the formulation using an appropriate solvent (e.g., hexane or ethanol).[4]

-

Chromatographic Conditions:

-

Analysis: Inject the prepared sample into the HPLC system.

-

Quantification: Determine the concentration of the analyte by comparing its peak area to a standard curve.

-

Stability Assessment: Store the synthesized derivatives under controlled conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyze samples at specified time points (e.g., 0, 1, 3, 6 months) to determine the degradation rate.

Antioxidant Activity Assays

The antioxidant capacity of the stabilized α-T3 derivatives should be assessed to ensure that the modification or encapsulation process has not compromised their biological activity.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol.[19][20]

-

This compound derivative solution.

-

Methanol (as a blank).

-

96-well microplate reader.

Procedure:

-

Prepare a stock solution of the α-T3 derivative in a suitable solvent.

-

In a 96-well plate, add 100 µL of the sample solution at various concentrations to the wells.

-

Add 100 µL of the DPPH reagent to each well.[19]

-

Incubate the plate in the dark at room temperature for 30 minutes.[19]

-

Measure the absorbance at 517 nm.[20]

-

Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).[19]

Experimental Protocol: ABTS Radical Scavenging Assay

Materials:

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution.[19]

-

Potassium persulfate solution.[19]

-

This compound derivative solution.

-

96-well microplate reader.

Procedure:

-

Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.[19]

-

Dilute the ABTS radical solution with a suitable buffer to an absorbance of ~0.7 at 734 nm.

-

In a 96-well plate, add 100 µL of the sample solution at various concentrations to the wells.

-

Add 100 µL of the diluted ABTS radical solution to each well.[19]

-

Incubate at room temperature for 6 minutes.[19]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Section 4: Signaling Pathways of this compound

This compound exerts its biological effects through various signaling pathways, often independent of its antioxidant activity.[1][21] Understanding these pathways is crucial for drug development.

Signaling Pathways Modulated by this compound

Caption: Key signaling pathways modulated by this compound.

This compound has been shown to provide neuroprotection by inhibiting c-Src kinase and 12-lipoxygenase.[21][22] In the context of cardiovascular health, it down-regulates HMG-CoA reductase, a key enzyme in cholesterol synthesis, and inhibits the oxidation of LDL.[1][2]

Conclusion

The synthesis of this compound derivatives through esterification and their formulation into nanoemulsions or microcapsules are effective strategies to enhance stability. The protocols provided herein offer a foundation for researchers to produce and evaluate these stabilized forms of α-T3. By improving its stability, the full therapeutic potential of this promising natural compound can be more readily explored in various research and development applications.

References

- 1. Molecular aspects of this compound antioxidant action and cell signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholar.ui.ac.id [scholar.ui.ac.id]

- 4. aocs.org [aocs.org]

- 5. mdpi.com [mdpi.com]

- 6. Free and Esterified Tocopherols, Tocotrienols and Other Extractable and Non-Extractable Tocochromanol-Related Molecules: Compendium of Knowledge, Future Perspectives and Recommendations for Chromatographic Techniques, Tools, and Approaches Used for Tocochromanol Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemoenzymatic synthesis of both enantiomers of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Production of Nanoemulsions from Palm-Based Tocotrienol Rich Fraction by Microfluidization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. palmoilis.mpob.gov.my [palmoilis.mpob.gov.my]

- 14. eprints.utm.my [eprints.utm.my]

- 15. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. How long can you store vitamins? Stability of tocopherols and tocotrienol during different storage conditions in broccoli and blueberries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Validation of a HPLC/FLD Method for Quantification of Tocotrienols in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. Tocotrienols: A Family of Molecules with Specific Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Characterization of the potent neuroprotective properties of the natural vitamin E this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Assessing Alpha-Tocotrienol Cytotoxicity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of alpha-tocotrienol on various cancer cell lines. The information is intended for use by researchers, scientists, and professionals involved in drug development and cancer research.

Introduction

This compound, a member of the vitamin E family, has demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][2] Unlike alpha-tocopherol, another vitamin E isomer, tocotrienols have shown significant anti-cancer activity.[1][2] The cytotoxic effects of this compound are concentration- and time-dependent.[3] This document outlines protocols for determining the cytotoxicity of this compound and elucidating its mechanism of action.

Data Presentation: Quantitative Analysis of this compound Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| A549 | Lung Carcinoma | 24 | >100 | [3] |

| 48 | 86.3 | [3] | ||

| 72 | 68.5 | [3] | ||

| U87MG | Glioblastoma | 24 | 45.2 | [3] |

| 48 | 28.6 | [3] | ||

| 72 | 22.1 | [3] | ||

| MDA-MB-231 | Breast Cancer | 24 | ~15 µg/mL | [1][4] |

| MCF-7 | Breast Cancer | 24 | ~18 µg/mL | [1][4] |

*Note: Original data presented in µg/mL has been approximated. Conversion to µM requires the molecular weight of this compound (~410.6 g/mol ).

Experimental Protocols

Protocol 1: Cell Viability Assessment using Neutral Red Uptake Assay

This protocol is adapted from established methods to determine cell viability following treatment with this compound.[3]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., A549, U87MG)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Neutral Red solution

-

Destain solution (e.g., 1% acetic acid in 50% ethanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours.[3]

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1 µM to 100 µM) for 24, 48, and 72 hours.[3] Include a vehicle control (solvent only) and a positive control (e.g., vinblastine).[3]

-

Neutral Red Staining: After the incubation period, remove the treatment medium and add Neutral Red solution to each well. Incubate for a specified time to allow for dye uptake by viable cells.

-

Destaining: Remove the Neutral Red solution, wash the cells, and add the destain solution to each well to solubilize the incorporated dye.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Determination of DNA Damage by Comet Assay

The comet assay, or single-cell gel electrophoresis, is used to detect DNA damage in individual cells.[3]

Materials:

-

Microscope slides

-

Low melting point agarose

-

Lysis solution

-

Alkaline or neutral electrophoresis buffer

-

DNA staining dye (e.g., ethidium bromide or SYBR Green)

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a predetermined time (e.g., 72 hours).[3]

-

Cell Embedding: Mix the treated cells with low melting point agarose and layer onto a microscope slide.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving the DNA.

-

Electrophoresis: Perform electrophoresis under alkaline conditions for single-strand breaks or neutral conditions for double-strand breaks.[3]

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope. The tail of the comet represents damaged DNA.

-

Image Analysis: Analyze the comet images to quantify the extent of DNA damage.

Protocol 3: Caspase-8 Activity Determination

This protocol measures the activity of caspase-8, an initiator caspase in the extrinsic apoptotic pathway.[3]

Materials:

-

60 mm petri dishes

-

Caspase-8 colorimetric or fluorometric assay kit

-

Caspase-8 inhibitor (z-IETD-fmk)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed 1 x 10⁵ cells/mL in petri dishes and treat with this compound at various concentrations. A kinetic study can determine the optimal treatment time, which may be as short as 1 hour.[3]

-

Inhibitor Pre-incubation (Optional): To confirm the involvement of caspase-8, pre-incubate a set of cells with a caspase-8 inhibitor (e.g., 10 µM and 30 µM of z-IETD-fmk) for 30 minutes before adding this compound.[3]

-

Cell Lysis: After treatment, lyse the cells to release their contents, including active caspases.

-

Assay: Perform the caspase-8 activity assay according to the manufacturer's instructions. This typically involves adding a caspase-8 specific substrate that produces a colorimetric or fluorescent signal upon cleavage.

-

Measurement: Read the signal using a microplate reader.

-

Data Analysis: Quantify the caspase-8 activity relative to untreated controls.

Visualizations: Workflows and Signaling Pathways

To aid in the understanding of the experimental processes and the biological mechanisms of this compound, the following diagrams are provided.

References

- 1. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP‐ribose) polymerase cleavage and inhibiting nuclear factor kappa‐B activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tocotrienols promote apoptosis in human breast cancer cells by inducing poly(ADP-ribose) polymerase cleavage and inhibiting nuclear factor kappa-B activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity and apoptotic activities of alpha-, gamma- and delta-tocotrienol isomers on human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Measuring Alpha-Tocotrienol's Impact on Lipid Peroxidation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the antioxidant effects of alpha-tocotrienol, a member of the vitamin E family, on lipid peroxidation. The provided methodologies are essential for researchers in drug development and nutritional science investigating the therapeutic potential of tocotrienols in mitigating oxidative stress-related pathologies.

Introduction

This compound, a natural analogue of vitamin E, has garnered significant interest for its potent antioxidant properties, which in some studies surpass those of the more commonly known alpha-tocopherol.[1] Its unique unsaturated side chain is believed to facilitate more efficient incorporation into cellular membranes, enhancing its protective effects against lipid peroxidation.[2] Lipid peroxidation is a detrimental process involving the oxidative degradation of lipids, leading to cellular damage and contributing to the pathogenesis of various chronic diseases.

This document outlines standardized protocols for quantifying the impact of this compound on key markers of lipid peroxidation, namely malondialdehyde (MDA) and lipid hydroperoxides.

Data Presentation

The following tables summarize quantitative data from various studies on the effect of this compound and tocotrienol-rich fractions (TRF) on lipid peroxidation markers.

Table 1: Effect of this compound and Tocotrienol-Rich Fraction (TRF) on Malondialdehyde (MDA) Levels

| Treatment | Model System | Concentration/Dose | MDA Reduction | Reference |

| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 100 ng/mL | 65.8% | [3] |

| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 200 ng/mL | 68.0% | [3] |

| Tocotrienol-Rich Fraction (TRF) | Glutamate-injured astrocytes | 300 ng/mL | 82.1% | [3] |

| Alpha-Tocopherol | Glutamate-injured astrocytes | 100 ng/mL | 45.0% | [3] |

| Alpha-Tocopherol | Glutamate-injured astrocytes | 200 ng/mL | 72.3% | [3] |

| Alpha-Tocopherol | Glutamate-injured astrocytes | 300 ng/mL | 79.1% | [3] |

| Tocotrienol-Rich Fraction (TRF) | Streptozotocin-induced diabetic rats (pancreas homogenate) | Not Specified | Significant reduction compared to diabetic control | [4] |

| d-α-tocopherol | High-fat diet-fed mice (serum) | Not Specified | 28.2% | [5] |

| d-α-tocopherol | High-fat diet-fed mice (liver) | Not Specified | 17.4% | [5] |

Table 2: Composition of a Representative Tocotrienol-Rich Fraction (TRF)

| Component | Concentration (mg/g) |

| α-tocopherol | 149.2 |

| α-tocotrienol | 164.7 |

| β-tocotrienol | 48.6 |

| γ-tocotrienol | 213.2 |

| δ-tocotrienol | 171.9 |

Source:[6]

Experimental Protocols

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Malondialdehyde (MDA)

This protocol measures MDA, a major secondary product of lipid peroxidation. The assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.

Materials:

-

Samples (plasma, tissue homogenate, cell lysate)

-

10% Trichloroacetic acid (TCA)

-

0.67% (w/v) Thiobarbituric acid (TBA) solution

-

Malondialdehyde bis(dimethyl acetal) for standard curve

-

Phosphate Buffered Saline (PBS)

-

RIPA buffer (for tissue and cell preparation)

-

Protease inhibitors

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Sample Preparation:

-

Plasma: Collect blood with an anticoagulant. Centrifuge at 700-1,000 x g for 10 minutes at 4°C. Collect the plasma (upper layer).[7]

-

Tissue Homogenates: Weigh approximately 20-25 mg of tissue and homogenize or sonicate on ice in 200-250 µL of RIPA buffer containing protease inhibitors.[8][9] Centrifuge at 1,600 x g for 10 minutes at 4°C and collect the supernatant.[8]

-

Cell Lysates: Collect cells and sonicate on ice in an appropriate buffer.

Protocol:

-

Pipette 100 µL of the sample or standard into a microcentrifuge tube.[9]

-

Add 200 µL of ice-cold 10% TCA to precipitate proteins.[9]

-

Incubate on ice for 15 minutes.[9]

-

Centrifuge at 2,200 x g for 15 minutes at 4°C.[9]

-

Transfer 200 µL of the supernatant to a new tube.[9]

-

Add 200 µL of 0.67% TBA solution.[9]

-

Cool the tubes on ice for 10 minutes to stop the reaction.[10]

-

Centrifuge at 3,000 rpm for 10 minutes.[10]

-

Measure the absorbance of the supernatant at 532 nm.[11]

-

Calculate the MDA concentration using a standard curve prepared with malondialdehyde bis(dimethyl acetal).

Lipid Hydroperoxide (LPO) Assay

This assay directly measures lipid hydroperoxides, the primary products of lipid peroxidation, through their reaction with ferrous ions.

Materials:

-

Samples (plasma, tissue homogenate, cell lysate)

-

Deoxygenated Chloroform

-

Deoxygenated Methanol

-

Extract R saturated methanol

-

Chromogen solution (e.g., containing thiocyanate)

-

Lipid Hydroperoxide Standard (e.g., cumene hydroperoxide or a specific lipid hydroperoxide)

-

Glass test tubes

-

Spectrophotometer

Sample Preparation (Lipid Extraction):

-

Aliquot a known volume of the sample (e.g., 500 µL of plasma) into a glass test tube.[12]

-

Add an equal volume of Extract R saturated methanol and vortex.[12]

-

Add 2 volumes of cold deoxygenated chloroform and vortex thoroughly.[12]

-

Centrifuge at 1,500 x g for 5 minutes at 0°C.[12]

-

Carefully collect the bottom chloroform layer containing the lipids.[12]

Protocol:

-

Add 500 µL of the chloroform extract to a new glass test tube.[13]

-

Add 450 µL of a deoxygenated chloroform-methanol mixture.[13]

-

Add 50 µL of the Chromogen solution and vortex.[13]

-

Incubate at room temperature for 5 minutes.[13]

-

Measure the absorbance at 500 nm.[13]

-

Calculate the lipid hydroperoxide concentration using a standard curve.

Visualizations

The following diagrams illustrate the experimental workflow for measuring lipid peroxidation and the antioxidant mechanism of this compound.

Caption: Experimental workflow for assessing the impact of this compound on lipid peroxidation.

Caption: Antioxidant recycling mechanism of this compound in inhibiting lipid peroxidation.

References

- 1. scispace.com [scispace.com]

- 2. Effects of tocotrienols supplementation on markers of inflammation and oxidative stress: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The neuroprotective effects of tocotrienol rich fraction and alpha tocopherol against glutamate injury in astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effects of d-α-tocopherol supplements on lipid metabolism in a high-fat diet-fed animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant enzyme activity and malondialdehyde levels can be modulated by Piper betle, tocotrienol rich fraction and Chlorella vulgaris in aging C57BL/6 mice | Clinics [elsevier.es]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. Thiobarbituric acid reactive substances (TBARS) Assay [protocols.io]

- 10. himedialabs.com [himedialabs.com]

- 11. oxfordbiomed.com [oxfordbiomed.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. abcam.cn [abcam.cn]

Alpha-Tocotrienol: A Promising Therapeutic Agent in Preclinical Research

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction